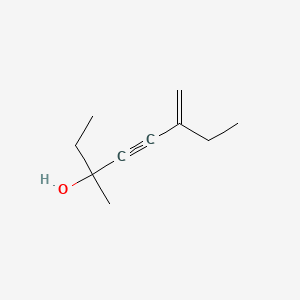

3-Methyl-6-methyleneoct-4-yn-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40454-29-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-methyl-6-methylideneoct-4-yn-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-6H2,1-2,4H3 |

InChI Key |

RLTCMUPDENBOCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C#CC(C)(CC)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Methyl 6 Methyleneoct 4 Yn 3 Ol

Reactions Involving the Alkyne and Methylene (B1212753) Functionalities

The concurrent presence of a carbon-carbon triple bond and a carbon-carbon double bond in 3-methyl-6-methyleneoct-4-yn-3-ol allows for a variety of addition and cyclization reactions. The electronic properties of these unsaturated systems are pivotal to their reactivity, with the alkyne often acting as an electrophile after activation by a catalyst, and the alkene being susceptible to electrophilic attack.

Electrophilic and Nucleophilic Additions to the Unsaturated Bonds

The alkyne and methylene groups of this compound are susceptible to both electrophilic and nucleophilic additions. In electrophilic additions, the π-bonds of the alkyne and alkene act as nucleophiles, attacking electron-deficient species. The regioselectivity of these additions is a key consideration.

Electrophilic Addition:

The addition of electrophiles to the enyne system can occur at either the alkyne or the alkene. The outcome is often dictated by the nature of the electrophile and the reaction conditions. For instance, the addition of hydrogen halides (HX) to the alkene would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH2), and the halide adds to the more substituted carbon. The alkyne, being less nucleophilic than a simple alkene, may react under more forcing conditions. The triple bond's high electron density makes it susceptible to attack by electrophiles, though it is generally less reactive than a corresponding alkene due to the compact nature of the C-C electron cloud. nih.gov

The hydration of the alkyne moiety, typically catalyzed by mercury salts in the presence of acid, would also be expected to follow Markovnikov's rule, leading to the formation of a ketone after tautomerization of the initial enol intermediate. rit.edu Similarly, hydroboration-oxidation of the alkyne would proceed with anti-Markovnikov selectivity, yielding an aldehyde upon tautomerization of the enol. rit.edu

Nucleophilic Addition:

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by an electron-withdrawing group or a metal catalyst. In the context of this compound, the hydroxyl group itself can act as an intramolecular nucleophile, leading to cyclization reactions as discussed in the next section. External nucleophiles can also add to the alkyne, and the regioselectivity of such additions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the addition of thiols to activated alkynes is a well-established reaction. acs.org

A summary of expected electrophilic addition reactions is presented in the table below.

| Reagent | Expected Major Product at Alkene | Expected Major Product at Alkyne |

| HBr | 3-Methyl-6-(1-bromoethyl)oct-4-yn-3-ol | Mixture of E/Z-5-bromo-3-methyl-6-methyleneoct-4-en-3-ol |

| H₂O, H₂SO₄, HgSO₄ | Not typically reactive | 3-Methyl-6-methylene-5-oxooctan-3-ol |

| 1. BH₃, THF; 2. H₂O₂, NaOH | Not typically selective | 3-Methyl-6-methylene-5-oxooctan-3-ol (via aldehyde) |

Cyclization Reactions and Ring Formation Potential

The enyne motif in this compound is well-suited for intramolecular cyclization reactions, which are powerful methods for the construction of cyclic compounds. These reactions are often catalyzed by transition metals, such as gold, palladium, or nickel. jst.go.jpnih.govnih.gov

Gold-Catalyzed Cyclization: Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. In the case of enyne alcohols like this compound, the hydroxyl group can act as an intramolecular nucleophile, attacking the gold-activated alkyne. This can lead to the formation of various cyclic ethers. The regioselectivity of the cyclization (e.g., 6-exo vs. 7-endo) can be influenced by the substitution pattern of the enyne and the reaction conditions. jst.go.jp For a 1,5-enyne system, which is analogous to the relationship between the alcohol and the methylene group in the target molecule if it were to isomerize, different products can be observed depending on the substitution at the 3-position of the enyne. wikipedia.org

Palladium-Catalyzed Cyclization: Palladium catalysts are also widely used for enyne cyclizations. These reactions can proceed through various mechanisms, often involving the formation of a vinylpalladium intermediate after acetoxypalladation of the alkyne, followed by insertion of the alkene. nih.govorganic-chemistry.org The presence of nitrogen-containing ligands can be crucial for favoring the desired cyclization pathway over other potential side reactions like β-hydride elimination. organic-chemistry.org

The potential cyclization products of this compound under different catalytic conditions are summarized in the table below.

| Catalyst System | Potential Cyclization Pathway | Potential Product Type |

| Au(I) catalyst | Intramolecular hydroalkoxylation | Cyclic ethers |

| Pd(II) catalyst | Acetoxypalladation followed by alkene insertion | Functionalized carbocycles or heterocycles |

| Ni(0) catalyst | Reductive coupling with the internal alkyne | Allylic alcohols |

Transformations of the Tertiary Alcohol Group

Dehydration Pathways of Tertiary Alkynols

The dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.orgyoutube.com For tertiary alcohols, this process typically proceeds through an E1 mechanism involving the formation of a carbocation intermediate. libretexts.org In the case of this compound, which is a tertiary propargyl alcohol, acid-catalyzed dehydration can lead to a variety of products, including conjugated enynes and allenes.

A significant reaction pathway for tertiary propargyl alcohols is the Meyer-Schuster rearrangement , which is an acid-catalyzed rearrangement to α,β-unsaturated ketones. wikipedia.org This reaction proceeds through a 1,3-shift of the protonated hydroxyl group. wikipedia.org

In competition with the Meyer-Schuster rearrangement, tertiary propargyl alcohols can also undergo the Rupe rearrangement , which leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org The choice between these two pathways is influenced by the reaction conditions and the substrate structure. wikipedia.org The use of milder catalysts, such as certain transition metal complexes or Lewis acids, can sometimes favor one pathway over the other. wikipedia.org

A recent study has also reported a highly regio- and stereoselective 1,4-syn-dehydration of allylic alcohols to conjugated dienes, a reaction that could potentially be applicable to substrates like this compound under specific basic conditions. nih.gov

Oxidation Reactions for Functional Group Interconversion

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols are generally resistant to oxidation under standard conditions. researchgate.netresearchgate.netnih.gov This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, and oxidation to a ketone would require the cleavage of a carbon-carbon bond, which is energetically unfavorable with most common oxidizing agents. researchgate.netresearchgate.netnih.gov

Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not a feasible transformation under typical oxidation protocols using reagents like chromates or permanganates. However, oxidative rearrangement reactions of tertiary allylic alcohols using specific reagents like oxoammonium salts have been reported to yield β-substituted α,β-unsaturated carbonyl compounds. nih.gov

Mechanistic Studies of Key Transformations

The mechanisms of the reactions involving enyne alcohols are complex and have been the subject of numerous theoretical and experimental studies.

Mechanism of Gold-Catalyzed Enyne Cyclization: Density functional theory (DFT) calculations have been employed to investigate the mechanism of gold(I)-catalyzed reactions of 1,5-enynes with alcohols. wikipedia.org These studies have shown that different intermediates can be involved depending on the substitution pattern of the enyne. wikipedia.org The calculations have helped to rationalize the observed product distributions and the effects of alcohol concentration and nucleophilicity. wikipedia.org Computational studies on gold(I)-catalyzed cyclizations of 1,5-enynes have identified gold(I) cyclopropylcarbenes and vinylgold complexes as key intermediates. researchgate.net

Mechanism of Nickel-Catalyzed Reactions: Mechanistic studies of nickel-catalyzed reactions of allylic alcohols have also been conducted using DFT calculations. For example, in the nickel-catalyzed carboxylation of allylic alcohols, the reaction is proposed to proceed through the activation of the allylic alcohol, oxidative ligation, reduction, and carboxylation steps. nih.gov The regioselectivity in nickel-catalyzed reductive couplings of alkynes and aldehydes is thought to be controlled by steric effects for simple alkynes, while conjugated enynes exhibit enhanced reactivity and high regioselectivity due to a 1,4-attack on the conjugated system. nih.gov

Mechanism of Dehydration: The dehydration of tertiary alcohols in the presence of a strong acid catalyst proceeds via an E1 mechanism. libretexts.org The key steps involve the protonation of the hydroxyl group to form a good leaving group (water), departure of the leaving group to form a tertiary carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. libretexts.org The stability of the intermediate carbocation is a crucial factor in this mechanism.

Investigation of Vinyl Carbocation Intermediates in Enynol Reactivity

The formation of vinyl carbocations is a key area in the study of unsaturated systems like enynols. These dicoordinated, high-energy intermediates are typically generated under acidic conditions or through the reaction of a precursor with a Lewis acid. Once formed, they are highly reactive and can undergo a variety of transformations, including nucleophilic attack, elimination, and rearrangement.

In the context of a molecule like this compound, protonation of the hydroxyl group followed by the loss of water would be a plausible pathway to generate a tertiary carbocation. This cation could potentially be in equilibrium with or lead to the formation of a vinyl carbocation at the alkyne position. The stability and subsequent reaction pathways of such an intermediate would be heavily influenced by the substituents on the carbon skeleton. However, specific experimental studies or datasets detailing the formation and fate of vinyl carbocations derived from this compound are not available in surveyed research.

Analysis of Rearrangement Processes and Isomerization (e.g., Hydroalkoxylation/Isomerization)

Tertiary propargyl alcohols, a class to which this compound belongs, are well-known to undergo acid-catalyzed rearrangements. These isomerizations, such as the Meyer-Schuster and Rupe rearrangements, typically lead to the formation of α,β-unsaturated ketones or aldehydes. For instance, the Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to form an allene (B1206475), which then tautomerizes to the enone. The Rupe rearrangement, which often occurs at higher temperatures or with stronger acids, can lead to different conjugated systems.

Another potential reaction pathway for enynols is intramolecular hydroalkoxylation, where the hydroxyl group adds across the alkyne. This process, often catalyzed by transition metals (such as gold, platinum, or mercury), can lead to the formation of cyclic ethers. The specific outcome would depend on the geometry of the substrate and the reaction conditions employed.

Despite these established reactivity patterns for similar structures, specific research detailing the rearrangement and isomerization products of this compound, including product yields and spectroscopic data under various catalytic conditions, is not present in the available scientific literature.

Stereochemical Aspects and Asymmetric Synthesis of 3 Methyl 6 Methyleneoct 4 Yn 3 Ol

Elucidation of Absolute and Relative Stereochemistry at Chiral Centers

Determining the exact spatial arrangement of atoms at the chiral center of 3-Methyl-6-methyleneoct-4-yn-3-ol is fundamental. Advanced spectroscopic and chemical methods are employed for this purpose.

The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral alcohols. nih.gov It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters.

The underlying principle is that the bulky phenyl group of the MTPA ester restricts rotation, leading to a preferred conformation. This places the protons of the substrate (the alcohol being studied) in different magnetic environments depending on which enantiomer of MTPA was used. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol carbon, the absolute configuration can be deduced. nih.govresearchgate.net For this compound, the protons of the ethyl and methyl groups attached to the chiral center would be analyzed.

Table 1: Procedural Outline for Mosher's Method on this compound

| Step | Action | Purpose |

|---|---|---|

| 1 | Prepare two separate samples of racemic or enantiomerically enriched this compound. | To create two distinct diastereomeric products for comparison. |

| 2 | React one sample with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. | To form the (R)- and (S)-Mosher esters, which are diastereomers. researchgate.net |

| 3 | Purify the resulting diastereomeric esters. | To remove any unreacted starting materials or byproducts. |

| 4 | Acquire detailed ¹H NMR spectra for both the (R)- and (S)-MTPA esters. | To measure the precise chemical shifts (δ) of the protons near the chiral center. nih.gov |

| 5 | Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons. | To determine the sign of the Δδ values. |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It provides detailed information about the three-dimensional structure and is increasingly accepted by regulatory agencies as proof of absolute configuration. researchgate.net

The process involves measuring the experimental VCD spectrum of this compound and comparing it to a theoretically calculated spectrum. researchgate.netresearchgate.net Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the VCD spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned by matching the experimental spectrum with the calculated one. researchgate.net This method is particularly valuable as it does not require chemical derivatization or the presence of a heavy atom for crystallographic analysis. researchgate.net

Table 2: Workflow for VCD-Based Stereochemical Determination

| Phase | Activity | Details |

|---|---|---|

| Experimental | VCD/IR Spectrum Measurement | The VCD and infrared absorption spectra of an enantiomerically pure or enriched sample of this compound are recorded. rsc.org |

| Computational | Conformational Search | A systematic search for all low-energy conformers of both (R)- and (S)-3-Methyl-6-methyleneoct-4-yn-3-ol is performed. |

| DFT Calculations | For each conformer, the geometry is optimized, and the VCD and IR spectra are calculated using DFT methods (e.g., B3LYP/6-31G*). researchgate.net | |

| Spectral Averaging | The calculated spectra for all conformers of a given enantiomer are averaged based on their Boltzmann-weighted populations. |

| Analysis | Comparison and Assignment | The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectra for the (R) and (S) enantiomers. A good match allows for an unambiguous assignment of the absolute configuration. researchgate.net |

When an enantioselective synthesis is not available, a racemic mixture of this compound can be separated into its constituent enantiomers through diastereomeric resolution. This process involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. researchgate.net

The resulting diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated using standard laboratory techniques like fractional crystallization or, more commonly, column chromatography. researchgate.net After separation, the chiral resolving agent is chemically removed to yield the individual, enantiomerically pure (R)- and (S)-3-Methyl-6-methyleneoct-4-yn-3-ol.

Enantioselective Synthetic Approaches

The goal of enantioselective synthesis is to produce a single enantiomer of a chiral molecule directly, avoiding the need for resolving a racemic mixture. This is achieved by using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.

Chiral catalysts are instrumental in modern asymmetric synthesis. These catalysts create a chiral environment that forces a reaction to proceed along a pathway that preferentially forms one enantiomer over the other. For the synthesis of this compound, the key step would be the asymmetric addition of a nucleophile to a prochiral ketone precursor.

Examples of powerful catalytic systems include those based on:

Chiral Brønsted Acids: These catalysts, such as derivatives of dinaphthol-phosphoric acid, can activate electrophiles (like ketones) and control the facial selectivity of a nucleophilic attack. google.com

Transition Metal/Chiral Ligand Complexes: Rhodium complexes with chiral diene ligands have proven highly effective in catalyzing asymmetric 1,4-addition reactions. nih.govorganic-chemistry.org While this specific reaction type may not directly form the target alcohol, the principle of using a chiral metal complex to control stereochemistry is broadly applicable.

The synthesis of this compound hinges on the formation of a carbon-carbon bond at what will become the chiral center. Controlling the stereoselectivity of this bond formation is the essence of the asymmetric synthesis. organic-chemistry.org The primary strategy involves the enantioselective addition of an organometallic nucleophile (e.g., an ethyl Grignard or ethyllithium (B1215237) reagent) to the prochiral ketone, 6-methyleneoct-4-yn-3-one.

Stereocontrol can be achieved through several methods:

Substrate Control: This is not applicable here as the starting ketone is prochiral.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate. However, this is more common for other functional groups.

Reagent Control: Using a stoichiometric chiral reagent to deliver the nucleophile.

Catalyst Control: As discussed previously, a substoichiometric amount of a chiral catalyst directs the reaction to favor one enantiomeric product. This is often the most efficient and desirable method. dntb.gov.ua

The choice of catalyst, solvent, and reaction conditions is critical for achieving high diastereofacial preference, where the incoming nucleophile preferentially attacks one of the two faces of the planar carbonyl group, leading to a high enantiomeric excess of the desired alcohol. researchgate.net

Strategies for Synthesizing Specific Enantiomers of this compound

One of the most direct and widely employed methods for accessing enantiomerically enriched tertiary alcohols is the asymmetric nucleophilic addition to a prochiral ketone. In the context of synthesizing this compound, this would involve the enantioselective addition of a methyl group equivalent to the prochiral ketone, 2-methyl-5-methylenehept-3-yn-2-one. Various chiral catalysts and reagents have been developed to facilitate such transformations with high levels of enantioselectivity.

A prominent strategy involves the use of chiral metal complexes as catalysts. For instance, chiral zinc-amino alcohol complexes, often derived from commercially available and relatively inexpensive chiral ligands like N-methylephedrine, have proven effective in the enantioselective alkynylation of aldehydes and ketones. organic-chemistry.org While this is typically used for adding an alkyne to a carbonyl, the reverse reaction, adding an alkyl group to an ynone, can also be achieved with high enantioselectivity using chiral organometallic reagents.

Another powerful approach is organocatalysis, which avoids the use of metals. Chiral N-heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a variety of asymmetric transformations. nih.gov For example, chiral NHCs can catalyze the enantioselective benzoin (B196080) reaction between aldehydes and ynones, leading to the formation of chiral tertiary propargylic alcohols. nih.gov This methodology could potentially be adapted for the addition of a methyl group to the ynone precursor of the target molecule.

Furthermore, the kinetic resolution of racemic this compound represents a viable alternative strategy. This approach involves the selective reaction of one enantiomer of the racemic alcohol with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched. A notable example is the non-enzymatic kinetic resolution of tertiary propargylic alcohols through catalyst-controlled enantioselective silylation using a copper-hydride catalyst and a chiral bisphosphine ligand. researchgate.net

The following tables summarize key findings from the literature on analogous asymmetric syntheses, which can inform the development of a specific enantioselective synthesis for this compound.

Table 1: Representative Chiral Catalysts for Asymmetric Addition to Carbonyls

| Catalyst/Reagent | Substrate Type | Nucleophile | Enantioselectivity (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Aldehydes | Terminal Alkynes | High | organic-chemistry.org |

| Chiral N-heterocyclic carbene (NHC) | Ynones | Aldehydes | High | nih.gov |

| (R)-DM-BINAP·AgBF₄ | Aldehydes | Propargylic silanes | High | nih.gov |

| Chiral Lithium Binaphtholate | Carbonyl compounds | Lithium acetylides | Good to High | organic-chemistry.org |

Table 2: Examples of Asymmetric Synthesis of Tertiary Propargylic Alcohols

| Synthetic Method | Catalyst/Reagent | Substrate Example | Product Type | Key Features | Reference |

| Enantioselective Benzoin Reaction | Chiral N-heterocyclic carbene | Aldehyde and Ynone | Tertiary alkynyl carbinol | Clean 1,2-addition, high enantiomeric enrichment. | nih.gov |

| Kinetic Resolution by Silylation | MesCu/(R,R)-Ph-BPE | Racemic tertiary propargylic alcohol | Enantioenriched tertiary propargyl alcohol and silyl (B83357) ether | Non-enzymatic, commercially available precatalyst. | researchgate.net |

| Asymmetric Alkynylation | In(III)/BINOL | Aldehydes | Secondary propargyl alcohol | Catalytic amounts of metal and ligand, broad substrate scope. | organic-chemistry.org |

| Asymmetric Addition of Lithium Acetylides | Chiral Lithium Binaphtholate | Ketones | Tertiary propargyl alcohol | Slow addition of carbonyl improves enantioselectivity. | organic-chemistry.org |

These established methodologies provide a clear roadmap for the asymmetric synthesis of this compound. The choice of a specific strategy would depend on factors such as the availability of starting materials, the desired level of enantiopurity, and the scalability of the reaction. Further research and optimization would be necessary to adapt these general procedures to the specific target molecule and achieve high yields and enantioselectivities.

Spectroscopic and Advanced Analytical Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for establishing the carbon framework and the relative positions of protons.

The ¹H NMR spectrum of 3-Methyl-6-methyleneoct-4-yn-3-ol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) are indicative of the functional group and the electronic environment of the protons.

¹H NMR Data (Predicted):

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically between δ 1.5-4.0 ppm, the exact position of which is dependent on concentration and solvent.

Methylene (B1212753) Protons (=CH₂): Two distinct signals for the geminal vinylic protons are expected due to their different spatial relationship with the rest of the molecule. These would likely appear as sharp singlets or narrow multiplets around δ 5.0-5.5 ppm.

Allylic Methylene Protons (-CH₂-C=): A multiplet around δ 2.2-2.5 ppm, showing coupling to the adjacent ethyl group protons.

Ethyl Group Protons (-CH₂CH₃ at C3): A quartet around δ 1.6-1.8 ppm for the methylene group and a triplet around δ 0.9-1.1 ppm for the methyl group, showing characteristic geminal and vicinal coupling.

Methyl Group Protons (-CH₃ at C3): A singlet around δ 1.4-1.6 ppm.

Ethyl Group Protons (-CH₂CH₃ at C7): A quartet around δ 2.1-2.4 ppm for the methylene group and a triplet around δ 1.0-1.2 ppm for the methyl group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

¹³C NMR Data (Predicted):

Alkynyl Carbons (-C≡C-): Two signals in the range of δ 80-95 ppm. The substitution pattern influences their exact chemical shifts.

Tertiary Alcohol Carbon (C-OH): A signal in the range of δ 65-75 ppm.

Alkene Carbons (=C(CH₂)- and =CH₂): A quaternary carbon signal around δ 140-150 ppm and a terminal methylene carbon signal around δ 115-125 ppm.

Aliphatic Carbons: Signals for the methyl and methylene carbons of the ethyl groups and the methyl group at C3 would appear in the upfield region of the spectrum (δ 10-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | 1.05 (t, J=7.5) | 12.5 |

| 2 | 1.65 (q, J=7.5) | 35.0 |

| 3 | - | 70.0 |

| 3-CH₃ | 1.50 (s) | 29.0 |

| 4 | - | 85.0 |

| 5 | - | 90.0 |

| 6 | - | 145.0 |

| 7 | 2.25 (q, J=7.4) | 22.0 |

| 8 | 1.15 (t, J=7.4) | 13.0 |

| =CH₂ (6a) | 5.30 (s) | 120.0 |

| =CH₂ (6b) | 5.25 (s) | 120.0 |

| -OH | 2.5 (br s) | - |

Note: The presented data is a hypothetical example based on established spectroscopic principles and data from analogous structures, as direct experimental data for the target compound could not be located in the searched literature.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group at C3 and the protons of the ethyl group at C7. It would also help to confirm the connectivity of the allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For instance, the proton signals for the vinyl group would correlate with the alkene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu It is particularly useful for identifying quaternary carbons, which have no attached protons. For example, HMBC would show correlations from the methyl protons at C3 to the tertiary alcohol carbon (C3) and the alkynyl carbons (C4 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for determining stereochemistry. For this compound, NOESY could provide insights into the spatial arrangement of the substituents around the chiral center at C3 and the geometry of the double bond.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the precise molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₆O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement that matches the calculated exact mass. The fragmentation pattern in the mass spectrum can also provide structural information. For tertiary alcohols, the molecular ion peak is often weak or absent. mdpi.comresearchgate.netchromatographyonline.com Common fragmentation pathways include the loss of an alkyl group adjacent to the hydroxyl-bearing carbon and dehydration (loss of H₂O). msu.edu

Predicted HRMS Data:

Calculated Exact Mass for [M+H]⁺ (C₁₀H₁₇O⁺): 153.1274

Observed Mass: A value very close to the calculated mass would confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl, alkyne, and alkene groups. beilstein-journals.orgepfl.chresearchgate.net

Characteristic IR Absorption Bands (Predicted):

O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹. csfarmacie.czchromforum.org The broadness is due to hydrogen bonding.

C≡C Stretch (Internal Alkyne): A weak to medium, sharp band around 2200-2260 cm⁻¹. beilstein-journals.orgresearchgate.net The intensity is often weak for internal alkynes.

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

=C-H Stretch (Vinyl): A medium intensity band just above 3000 cm⁻¹, typically around 3080 cm⁻¹.

C-H Stretch (Alkyl): Bands in the region of 2850-2960 cm⁻¹.

C-O Stretch (Tertiary Alcohol): A medium to strong band in the fingerprint region, around 1150 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3400 (broad) | Strong |

| Alkyne | C≡C Stretch | 2230 | Weak-Medium |

| Alkene | C=C Stretch | 1650 | Medium |

| Vinyl | =C-H Stretch | 3080 | Medium |

| Alkyl | C-H Stretch | 2870-2960 | Strong |

| Tertiary Alcohol | C-O Stretch | 1150 | Medium-Strong |

Note: The presented data is a hypothetical example based on established spectroscopic principles and data from analogous structures, as direct experimental data for the target compound could not be located in the searched literature.

Chromatographic Techniques for Purity and Enantiomeric Excess Analysis

Chromatographic methods are essential for separating the target compound from any impurities and for determining its enantiomeric purity if it is chiral. This compound has a chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. researchgate.netrsc.org The retention time of a compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). GC can be used to assess the purity of a sample of this compound by detecting the presence of any other volatile components.

Chiral Gas Chromatography (Chiral GC) or Chiral High-Performance Liquid Chromatography (Chiral HPLC): To separate and quantify the enantiomers of a chiral compound, a chiral stationary phase is required. youtube.comnih.govnih.gov By using a chiral GC or HPLC column, the two enantiomers of this compound will interact differently with the stationary phase and will therefore have different retention times, allowing for their separation and the determination of the enantiomeric excess (ee). ruc.dk

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of a stereogenic center at the C3 carbon, which bears the hydroxyl group and a methyl group, means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical or biological contexts, as they can have different physiological effects. youtube.com Chiral HPLC is the gold standard for this type of analysis. chromatographyonline.com

Methodology Principle: The separation of enantiomers is achieved by using a chiral stationary phase (CSP). youtube.com These phases create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stability. sigmaaldrich.com This difference in interaction strength leads to different retention times on the column, allowing for their separation and quantification. For a hydroxyl-containing compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. youtube.comnih.gov The separation mechanism relies on interactions such as hydrogen bonding (with the alcohol group), and dipole-dipole interactions. scas.co.jp

Application to this compound: A typical approach would involve dissolving a sample of this compound in a suitable organic solvent and injecting it into an HPLC system equipped with a chiral column. A normal-phase mobile system, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), would be used to elute the enantiomers. youtube.comnih.gov The selection of the specific CSP and the composition of the mobile phase would be optimized to achieve baseline separation of the two enantiomeric peaks. Detection would likely be performed using a UV detector, as the conjugated enyne system should provide sufficient chromophore for detection.

Illustrative Data for Chiral HPLC Analysis: While specific experimental data for this compound is not publicly documented, a typical output for a successful chiral separation would be presented as follows. This table illustrates the kind of results an analyst would seek to obtain.

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This table represents a hypothetical, optimized method for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. libretexts.org It is ideally suited for identifying this compound in a reaction mixture, assessing its purity, and elucidating its structure through fragmentation analysis.

Methodology Principle: A sample mixture is injected into the GC, where it is vaporized. The volatile components travel through a long, narrow column, separating based on their boiling points and interactions with the column's stationary phase. libretexts.org As each separated component elutes from the column, it enters the mass spectrometer. There, it is bombarded with high-energy electrons (typically in electron ionization mode), causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular "fingerprint". libretexts.org

Application to this compound: For GC-MS analysis, the tertiary alcohol in this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability, although direct analysis is often possible. nih.gov The resulting mass spectrum would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+), if observed, would correspond to the molecular weight of the compound. However, for alcohols, the molecular ion is often weak or absent. libretexts.org

Key fragmentation patterns would include:

Alpha-Cleavage: The bond adjacent to the oxygen atom is likely to break, leading to the formation of a stable oxonium ion. youtube.com

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18.

Alkyne Fragmentation: Alkynes often fragment at the bond adjacent to the triple bond, leading to a resonance-stabilized propargyl cation. jove.com

Illustrative Fragmentation Data: The following table outlines the expected primary fragments for this compound, which would be used to confirm its identity in a GC-MS analysis.

| m/z Ratio | Proposed Fragment Identity | Fragmentation Pathway |

| 152 | [M]+• | Molecular Ion (May be weak or absent) |

| 137 | [M-CH₃]+ | Loss of a methyl group |

| 134 | [M-H₂O]+• | Loss of water (dehydration) |

| 95 | [C₇H₁₁]+ | Cleavage at the C3-C4 bond |

| 85 | [C₅H₉O]+ | Alpha-cleavage, formation of an oxonium ion |

| 39 | [C₃H₃]+ | Propargyl cation from cleavage within the chain |

This table is based on established fragmentation principles for alcohols and alkynes and serves as a predictive guide for analysis. libretexts.orgyoutube.comjove.com

Computational and Theoretical Investigations of 3 Methyl 6 Methyleneoct 4 Yn 3 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), could provide significant insights into the geometry and electronic nature of 3-Methyl-6-methyleneoct-4-yn-3-ol.

Conformational Analysis and Energy Minimization Studies

A thorough conformational analysis of this compound would be required to identify its most stable three-dimensional structures. This would involve systematically exploring the potential energy surface by rotating the single bonds within the molecule to find all possible conformers. Energy minimization calculations would then determine the relative energies of these conformers, identifying the global minimum and other low-energy structures that may be present at room temperature.

However, at present, there are no published studies detailing the conformational preferences or providing data on the minimized energy structures of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability and chemical reactivity.

Despite the utility of FMO analysis, no such studies have been performed and published for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone. For a molecule like this compound, which contains multiple functional groups, computational studies could illuminate its behavior in various chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and feasibility of a potential reaction involving this compound, it would be necessary to locate the transition state structures for each elementary step. Subsequent Intrinsic Reaction Coordinate (IRC) calculations would confirm that these transition states connect the correct reactants and products, thereby mapping out the entire reaction pathway.

Currently, there is no published research that has localized transition states or performed IRC analyses for any reaction involving this specific compound.

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic data is a common application of computational chemistry, aiding in the identification and characterization of compounds. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions, a theoretical spectrum can be generated and compared with experimental data.

No theoretical predictions of the spectroscopic properties of this compound have been reported in the scientific literature.

Industrial and Research Applications of 3 Methyl 6 Methyleneoct 4 Yn 3 Ol and Its Derivatives

Role in Analytical Method Development and Quality Control in Pharmaceutical Research

In the highly regulated field of pharmaceutical research and manufacturing, the purity and consistency of drug substances and products are paramount. Analytical methods are the cornerstone of quality control, and the development and validation of these methods often rely on well-characterized reference standards.

Use as a Reference Standard in Spectroscopic and Chromatographic Methods

While specific public documentation on the use of 3-Methyl-6-methyleneoct-4-yn-3-ol as a formal reference standard is limited, its chemical structure lends itself to such applications. As a potential impurity or intermediate in the synthesis of an active pharmaceutical ingredient (API), it could be synthesized in a highly pure form to serve as a reference marker. In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a reference standard is essential for the identification and quantification of impurities in a drug substance. The distinct signals from its various functional groups in spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would allow for its unambiguous identification.

Table 1: Potential Spectroscopic and Chromatographic Data for this compound as a Reference Standard

| Analytical Technique | Expected Data Points | Purpose in Quality Control |

| HPLC | A distinct peak at a specific retention time. | Identification and quantification of the compound as an impurity. |

| GC-MS | A specific retention time and a characteristic mass spectrum. | Confirmation of identity and purity. |

| ¹H NMR | Unique chemical shifts for the methyl, ethyl, and methylene (B1212753) protons. | Structural confirmation and purity assessment. |

| ¹³C NMR | Characteristic signals for the alkynyl, vinyl, and carbinol carbons. | Structural verification and detection of carbon-based impurities. |

| IR Spectroscopy | Absorption bands for the hydroxyl (-OH), alkyne (C≡C), and alkene (C=C) groups. | Functional group confirmation. |

Application in Method Validation Procedures (e.g., ANDA)

For a generic drug to be approved via an Abbreviated New Drug Application (ANDA), the applicant must demonstrate that their product is bioequivalent to the brand-name drug. This includes a thorough characterization of the impurity profile. If this compound were identified as a process-related impurity or a degradant, it would be crucial for method validation. The validation process would involve using a qualified reference standard of this compound to establish the method's specificity, linearity, accuracy, precision, and limits of detection and quantification. This ensures that the analytical method can reliably detect and quantify this specific impurity at relevant levels.

Precursor in the Synthesis of Specialty Chemicals

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of a variety of specialty chemicals, particularly in the fragrance and flavor industry.

Intermediate for Fragrance and Flavor Molecules

Acetylenic compounds are known precursors to a wide range of fragrance and flavor ingredients. The triple bond in this compound can be selectively hydrogenated to yield various alkenols, which are often key components of floral and fruity scents. For instance, partial hydrogenation using a Lindlar catalyst could convert the alkyne to a cis-alkene, a common structural motif in natural fragrances. Further chemical modifications of the resulting diene alcohol could lead to a diverse array of odorants. While direct public literature linking this specific compound to commercial fragrances is scarce, its structural similarity to known fragrance precursors like linalool (B1675412) suggests its potential in this area. The synthesis of various substituted linalool and other terpenoid-like structures could be envisioned starting from this acetylenic alcohol.

Building Block in Complex Chemical Synthesis

In the intricate field of total synthesis, chemists often seek out versatile building blocks, or synthons, that can be elaborated into complex molecular architectures. The multiple functionalities of this compound make it an attractive candidate for such a role.

Application as a Key Synthon in Total Synthesis Schemes of Natural Products and Analogues

Acetylenic alcohols are valuable synthons in the synthesis of natural products, particularly polyketides and terpenes. The alkyne moiety can participate in various carbon-carbon bond-forming reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, allowing for the extension of the carbon chain. The hydroxyl group can direct stereoselective reactions or be used as a handle for further functionalization. The vinyl group can also undergo a range of transformations, including epoxidation, dihydroxylation, and metathesis. While no published total synthesis explicitly names this compound as a starting material, its structure represents a useful three-carbon and seven-carbon fragment that could be incorporated into a larger, more complex target molecule. The strategic unmasking and reaction of its different functional groups would allow for the controlled and stepwise construction of a complex natural product or its analogue.

Conclusions and Future Research Outlook

Summary of Key Research Findings on 3-Methyl-6-methyleneoct-4-yn-3-ol

Research on this compound, a specific tertiary propargylic alcohol, is not extensively detailed in publicly available literature, suggesting it is a niche compound likely used as a building block in more complex chemical syntheses. The primary findings are centered around its identity and basic properties, which are cataloged in chemical databases. nih.govechemi.com The structure combines a tertiary alcohol with an internal alkyne and a terminal allene (B1206475) precursor (the methylene (B1212753) group), making it a molecule with multiple reactive sites for potential chemical transformations.

Propargylic alcohols, the class of compounds to which this compound belongs, are recognized as versatile intermediates in organic synthesis. wikipedia.org They are key precursors for creating a wide array of other molecules, including those with significant biological activity. nih.govnih.gov The synthesis of such alcohols is a well-established area of chemistry, often involving the alkynylation of a ketone. wikipedia.org While specific synthesis routes for this compound are not detailed, general methods for producing tertiary propargylic alcohols are common. organic-chemistry.org

The key functionalities of this compound—the hydroxyl group, the alkyne, and the methylene group—are all points for further chemical modification, though specific reaction pathways for this exact molecule are not widely published.

Identification of Remaining Research Challenges and Knowledge Gaps

The most significant knowledge gap for this compound is the lack of specific research into its reactivity and potential applications. The compound is listed in chemical supplier databases and has a registered CAS number (40454-29-3), but dedicated studies on its chemical behavior or biological properties are absent from major research publications. nih.govechemi.com

Key Research Gaps Include:

Detailed Reactivity Profile: There is no systematic study of how this compound behaves under various reaction conditions. Its potential for cyclization, oxidation, reduction, or participation in metal-catalyzed coupling reactions remains unexplored.

Stereochemistry: The synthesis of this molecule would typically result in a racemic mixture. Research into the enantioselective synthesis or resolution of its chiral center is a significant gap. rsc.orgacs.org

Biological Activity Screening: While alkynyl compounds are known to exhibit a range of biological activities, from antimicrobial to antitumor, this specific molecule has not been screened. nih.govnih.gov

Polymerization Potential: The presence of both an alkyne and a methylene group (an allene precursor) suggests potential for polymerization, but this has not been investigated.

Spectroscopic and Crystallographic Data: While basic properties are listed, comprehensive spectroscopic data (e.g., detailed 2D NMR) and single-crystal X-ray diffraction data are not available in the public domain.

Proposed Directions for Future Academic and Applied Research

Given the versatile structure of this compound, several avenues of research could yield valuable scientific insights and practical applications.

The compound's structure is ripe for exploration with modern catalytic methods. Future research could focus on:

Metal-Catalyzed Cyclization: The combination of the alcohol and the en-yne system could be susceptible to transition-metal-catalyzed cyclizations (e.g., using palladium, gold, or ruthenium) to form complex heterocyclic or carbocyclic systems. acs.org This is a powerful strategy for building molecular complexity in a single step.

Redox-Neutral Coupling Reactions: Using the alcohol as a native reductant, ruthenium or iridium catalysts could facilitate coupling reactions where the alkyne acts as an allylmetal equivalent, a modern approach to sustainable C-C bond formation. organic-chemistry.org

Tandem Reactions: A catalyst could be used to first isomerize the alkyne to an allene, followed by an intramolecular reaction with the hydroxyl group, leading to the formation of substituted furans or other oxygen-containing heterocycles.

Asymmetric Catalysis: Developing methods for the enantioselective synthesis or kinetic resolution of this compound would be a significant advancement, providing access to chiral building blocks. rsc.orgacs.org

Alkynes and propargylic alcohols are "privileged structures" in medicinal chemistry, appearing in many bioactive compounds. nih.govnih.gov A logical next step would be:

In Vitro Screening: The compound could be screened against a variety of cell lines (e.g., cancer, bacteria, fungi) to identify any potential cytotoxic, antibacterial, or antifungal properties. nih.govnih.gov The structural similarity to some natural products found in mushrooms suggests this could be a fruitful area. nih.gov

Enzyme Inhibition Assays: The reactive alkyne functionality could act as a covalent inhibitor for certain enzymes, making it a candidate for targeted enzyme inhibition studies.

Derivatization and Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized from this compound to explore how modifications to its structure affect any observed biological activity.

The synthesis of specialty chemicals is increasingly focused on green and sustainable methods. Future research should aim to:

Biocatalytic Synthesis: Employing enzymes, such as alcohol dehydrogenases or ketoreductases, for the enantioselective synthesis of the chiral alcohol from its corresponding ketone could provide a highly efficient and environmentally friendly route. acs.org

Use of Alcohols as Sustainable Reagents: Research could explore using simpler, renewable alcohols as starting materials in catalytic processes to build the carbon skeleton of this compound, aligning with modern trends in sustainable chemistry. rsc.org

Atom-Economical Reactions: Investigating one-pot or tandem reactions that form the molecule with minimal waste would be a valuable contribution. This could involve, for instance, a multicomponent reaction where the final product is assembled from simpler starting materials in a single step. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.